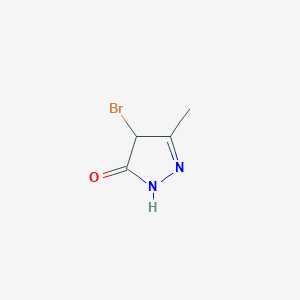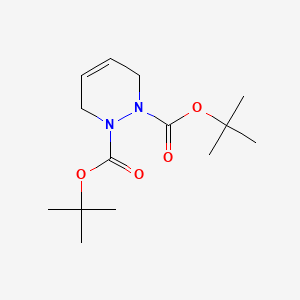
1-叔丁基咪唑
描述
1-t-Butylimidazole (1-BI) is an organic compound belonging to the imidazole family of heterocyclic compounds. It is a colorless, volatile liquid with a pungent odor, and is a common reagent in organic synthesis. 1-BI is widely used in biochemistry and pharmaceutical chemistry, and has a variety of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
抗菌、抗真菌和抗癌活性
1-叔丁基咪唑衍生的离子液体在生物医学应用中显示出显着的潜力。Ranjan、Kitawat 和 Singh (2014) 使用微波无溶剂方法合成了一系列新的基于 1-丁基咪唑的离子液体。这些化合物对各种细菌菌株表现出有希望的抗菌活性,对白色念珠菌菌株表现出抗真菌活性。此外,它们对某些细胞系显示出显着的体外抗癌活性,表明它们在医学领域作为治疗剂的潜力 (Ranjan, Kitawat, & Singh, 2014).
金属药物剂
Ray 等人 (2007) 报道了基于 1-苄基-3-叔丁基咪唑-2-亚甲基的钯、金和银 N-杂环卡宾配合物的合成和生物医学研究。钯配合物显示出有效的抗癌活性,而金和银配合物表现出显着的抗菌特性。这项研究强调了 1-叔丁基咪唑衍生物在开发新的抗癌和抗菌剂中的潜力 (Ray et al., 2007).
绿色化学和生物质分馏
Verdía 等人 (2014) 研究了离子液体 1-丁基咪唑氢硫酸盐在木质纤维素生物质分馏中的应用。这项研究突出了 1-叔丁基咪唑衍生物在绿色化学中的应用,特别是在生物质的高效和环保加工中 (Verdía et al., 2014).
亚磺酰亚胺和亚磺酰胺的合成
Lai、Mathieu、Gabrielli Tabarez 和 Lebel (2019) 描述了使用 N-甲磺酰氧基氨基甲酸酯合成亚磺酰亚胺和亚磺酰胺,其中 1-丁基咪唑作为碱发挥了至关重要的作用。这项研究为有机合成领域做出了贡献,展示了 1-叔丁基咪唑在促进化学反应中的多功能性 (Lai et al., 2019).
催化和聚合
Carmichael、Haddleton、Bon 和 Seddon (2000) 证明了 1-丁基-3-甲基咪唑六氟磷酸盐在甲基丙烯酸甲酯的铜 (I) 介导的活性自由基聚合中作为溶剂的用途。这项研究揭示了 1-叔丁基咪唑衍生物在聚合物科学领域的重要性,特别是在提高反应速率和获得多分散度窄的聚合物方面 (Carmichael et al., 2000).
未来方向
While specific future directions for 1-t-Butylimidazole were not found, it’s worth noting that the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
作用机制
Target of Action
1-tert-Butyl-1H-imidazole, also known as 1-t-Butylimidazole or 1-tert-butylimidazole or 1-(tert-Butyl)-1H-imidazole, is a compound that can act as an N-coordinated ligand . Ligands are molecules that bind to other (usually larger) molecules, and N-coordinated ligands, in particular, bind through a nitrogen atom.
Mode of Action
As an n-coordinated ligand, it likely interacts with its targets by binding to them via a nitrogen atom .
Biochemical Pathways
It is known that imidazoles, the class of compounds to which 1-tert-butyl-1h-imidazole belongs, are key components of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Pharmacokinetics
It is known that the compound is a clear liquid and has a boiling point of 105°c/12mmhg (lit) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
It is known that the compound can be used as a pharmaceutical intermediate .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
生化分析
Biochemical Properties
1-t-Butylimidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 1-t-Butylimidazole to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
1-t-Butylimidazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 1-t-Butylimidazole can modulate the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular functions, such as altered metabolic rates and responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 1-t-Butylimidazole involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, 1-t-Butylimidazole has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting the metabolic processes in which the enzyme is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-t-Butylimidazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1-t-Butylimidazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to 1-t-Butylimidazole in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-t-Butylimidazole vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, in rodent models, low doses of 1-t-Butylimidazole have been shown to modulate metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as liver toxicity and oxidative stress.
Metabolic Pathways
1-t-Butylimidazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . These interactions can affect the metabolic flux and levels of metabolites in the body. For instance, 1-t-Butylimidazole can inhibit the metabolism of certain drugs, leading to increased drug levels and potential toxicity.
Transport and Distribution
The transport and distribution of 1-t-Butylimidazole within cells and tissues involve various transporters and binding proteins. It can be transported across cell membranes by specific transporters and can bind to proteins in the cytoplasm and other cellular compartments . This transport and binding can affect the localization and accumulation of 1-t-Butylimidazole within cells, influencing its activity and function.
Subcellular Localization
1-t-Butylimidazole is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of 1-t-Butylimidazole can affect its activity and function, as it may interact with different biomolecules in different compartments.
属性
IUPAC Name |
1-tert-butylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)9-5-4-8-6-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKPABOPFXDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196588 | |
| Record name | 1-t-Butylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45676-04-8 | |
| Record name | 1-t-Butylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045676048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-t-Butylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














